molecular formula C2H4Br2In B1143728 Dimethylindium bromide CAS No. 14799-84-9

Dimethylindium bromide

Cat. No.: B1143728
CAS No.: 14799-84-9
M. Wt: 302.67916
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Description

Dimethylindium bromide is a high-purity organoindium compound primarily employed in materials science and semiconductor research as a precursor for the synthesis of indium-containing advanced materials. This compound is fundamentally characterized by its molecular structure featuring indium coordinated with two methyl groups and a bromide ligand, making it particularly valuable for chemical vapor deposition (CVD) and metalorganic vapor phase epitaxy (MOVPE) processes used in fabricating III-V semiconductor materials . Researchers utilize this compound for the development of specialized semiconductors such as indium gallium nitride (InGaN) and copper indium gallium selenide (CIGS) , which are critical for optoelectronic devices including high-efficiency solar cells, LEDs, and laser diodes. The compound serves as a crucial indium source in laboratory research focused on thin-film deposition, crystal growth, and nanomaterials synthesis, enabling advancements in electronic and photonic technologies. Like related organometallic compounds used in research settings, this compound must be handled with appropriate safety protocols under controlled conditions . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use applications. Researchers should consult the safety data sheet and implement all recommended handling procedures before using this compound in experimental investigations.

Properties

CAS No.

14799-84-9

Molecular Formula

C2H4Br2In

Molecular Weight

302.67916

Synonyms

Indiumdimethylbromid

Origin of Product

United States

Synthetic Methodologies for Dimethylindium Bromide and Analogues

Alkylation and Transmetallation Approaches

Alkylation and transmetallation reactions are common strategies for forming carbon-indium bonds. These methods typically involve the reaction of an indium trihalide with a potent organometallic nucleophile, such as an organolithium or Grignard reagent, or through the exchange of halide ligands.

Synthesis from Indium Trihalides Using Organolithium Reagents

A prevalent method for producing organoindium chlorides, which can be extended to bromides, involves the alkylation of indium trichloride (B1173362) with an organolithium compound. google.com This reaction is typically conducted in a solvent like diethyl ether, benzene, or toluene (B28343). google.com The process can require extended reaction times, sometimes up to two days with agitation, to ensure complete reaction. google.com Following the reaction, the desired dialkylindium halide can be isolated, often through sublimation. google.com

Utilization of Grignard Reagents

Grignard reagents (R-Mg-X) are versatile nucleophiles used in the synthesis of various organometallic compounds, including organoindium derivatives. researchgate.netwikipedia.orgbyjus.com The general principle involves the reaction of an indium trihalide with a Grignard reagent, where the alkyl or aryl group from the Grignard reagent displaces a halide on the indium center. researchgate.net The reaction is typically carried out in an ether-based solvent, such as diethyl ether or tetrahydrofuran, which helps to stabilize the Grignard reagent. byjus.comlibretexts.org For instance, reacting indium trichloride with two equivalents of methylmagnesium bromide would be a direct route to dimethylindium bromide. The formation of a new carbon-carbon bond, or in this case, a carbon-metal bond, is a key feature of Grignard-based syntheses. wikipedia.orgbyjus.com

Table 1: Comparison of Organolithium and Grignard Reagents for Alkylation

Reagent TypeTypical PrecursorCommon SolventsReaction ConditionsKey Advantages
OrganolithiumAlkyl/Aryl Halide + Lithium MetalDiethyl ether, Benzene, TolueneOften requires extended reaction times (1-2 days)High reactivity
Grignard ReagentAlkyl/Aryl Halide + Magnesium MetalDiethyl ether, TetrahydrofuranGenerally faster than organolithium routesVersatile, well-established

Halide Exchange Reactions

Halide exchange reactions provide a pathway to synthesize this compound from other dimethylindium halides. researchgate.net This method is based on the principle of the Finkelstein reaction, where a halide is substituted for another. manac-inc.co.jp For example, dimethylindium chloride can be converted to this compound by reacting it with a bromide salt, such as sodium bromide, in a suitable solvent. researchgate.net The success of this reaction often relies on the relative nucleophilicity of the halides and the solubility of the resulting metal halide salt in the chosen solvent. manac-inc.co.jp Acetone is often an effective solvent for such exchanges as it can facilitate the precipitation of the newly formed alkali metal halide, driving the reaction forward. manac-inc.co.jp

Preparation from Indium Metal and Alkyl Halides

This compound can also be synthesized directly from indium metal and an alkyl halide. google.comresearchgate.net However, indium metal generally reacts slowly with alkyl bromides or iodides. google.com To enhance the reaction rate, activated indium metal is often utilized. google.com This activation can be achieved by reacting indium trichloride with potassium in a suitable solvent, which produces a finely divided, highly reactive black metal powder. google.com This activated indium then readily reacts with alkyl halides to form dialkylindium halides. google.com The reaction can be carried out in solvents like ether, benzene, or toluene and can yield quantitative results in under six hours. google.com Another approach involves the direct reaction of an alkyl halide with molten indium metal, sometimes with the addition of activators like oxides or other halides to improve the reaction rate. google.com

Derivatization from Trimethylindium (B1585567) Precursors

This compound can be conveniently prepared from trimethylindium. researchgate.netresearchgate.net This method involves the reaction of trimethylindium with a source of bromide. The preparations of dimethylindium fluoride (B91410), bromide, and iodide have been described through this approach. researchgate.netresearchgate.net Molecular weight and infrared spectra studies suggest that the resulting dimethylindium halides exist as dimeric, halogen-bridged structures. researchgate.netresearchgate.net This derivatization method is also used to synthesize other dimethylindium(III) derivatives. researchgate.netresearchgate.net

Control of Purity in Synthetic Pathways

Ensuring the purity of this compound is critical, particularly for its use in applications like chemical vapor deposition. google.comgoogleapis.com Purification techniques for organoindium compounds typically include recrystallization from appropriate solvents, sublimation under reduced pressure, or distillation, depending on the compound's thermal stability. vulcanchem.com Due to the sensitivity of these compounds to air and moisture, all purification procedures must be carried out under an inert atmosphere. vulcanchem.com For some applications, achieving high purity, such as 99.999%, is necessary. huategas.com The choice of synthetic route can also impact purity; for instance, direct synthesis from molten metal may require additional purification steps to remove unreacted starting materials or byproducts. google.com Some patented processes aim to produce alkyl-indium compounds with high yield and purity, minimizing impurities like oxygen content, to make them suitable for MOCVD applications. googleapis.com

Structural Elucidation and Coordination Chemistry

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the structural properties of dimethylindium bromide in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide complementary information about the molecule's framework and bonding.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for probing the local chemical environment of the methyl groups in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of organoindium compounds provides information about the hydrogen atoms within the molecule. For instance, in related dimethylethylindium, the methyl groups show a singlet at -0.36 ppm, while the ethyl group protons appear as a triplet at +1.27 ppm and a quartet at +0.37 ppm. google.com This type of analysis allows for the identification and quantification of different alkyl groups attached to the indium center.

A representative table of NMR data for related dimethylindium compounds is provided below.

Compound/FragmentNucleusChemical Shift (δ, ppm)Solvent
[(tmeda)Li(μ-4-MeC₆H₄O)₂InMe₂ ]¹³C-1.8thf-d8
[2-(Me₂NCH₂)C₂B₁₀H₁₀]AlMe₂ ¹³C52.060 (N-CH₃), 66.517 (N-CH₂)C₆D₆
Me ₂EtIn¹H-0.36 (s, Me )-
MeEt ₂In¹H+1.28 (t, Et ), +0.39 (q, Et )-

This table is for illustrative purposes and includes data from related dimethylindium and other organometallic compounds to demonstrate typical chemical shift ranges.

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, providing a fingerprint of the functional groups present. For this compound, IR spectra have been instrumental in proposing its dimeric, halogen-bridged structure. researchgate.netresearchgate.netresearchgate.net The vibrational modes involving the indium-carbon (In-C) and indium-bromine (In-Br) bonds are of particular interest.

Key vibrational bands for related dimethylindium compounds are assigned as follows:

In-C Stretching: The symmetric and asymmetric stretching vibrations of the Me₂In group are characteristic. In one dimethylindium phenolate (B1203915) complex, the symmetric Me-In-Me stretch (νsym) is observed at 502 cm⁻¹, while the asymmetric stretch (νasym) is at 519 cm⁻¹. iucr.org

Indium-Halogen Vibrations: The region below 400 cm⁻¹ typically contains the indium-halogen stretching frequencies. The assignment of bridging and terminal indium-halogen vibrational modes can be complex but is crucial for understanding the polymeric or dimeric nature of the compound. sfu.ca

The table below summarizes key IR spectral data for related compounds.

CompoundVibrational ModeWavenumber (cm⁻¹)
[(tmeda)Li(μ-4-MeC₆H₄O)₂InMe₂]νsym (Me-In-Me)502
[(tmeda)Li(μ-4-MeC₆H₄O)₂InMe₂]νasym (Me-In-Me)519
[In₂(OH)₂(H₂O)(Br-Terpy)₂[Au(CN)₂]₄·4H₂O]ν(C≡N)2167, 2152, 2143

Note: This table includes data from related indium compounds to illustrate typical vibrational frequencies.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ethz.ch In the context of this compound and its derivatives, XPS can provide valuable information on the oxidation state of indium and the binding energies of the constituent elements.

For instance, in the characterization of indium oxide thin films derived from organoindium precursors, XPS is used to confirm the presence of indium and oxygen and to identify any carbon impurities. researchgate.netaip.org The binding energies of the In 3d, O 1s, and C 1s core levels are analyzed. Similarly, when studying surface modifications, the appearance of specific elemental signals, such as bromine at approximately 70 eV, can confirm the successful attachment of bromine-containing species to a substrate. acs.org

Solid-State Structural Analysis

While spectroscopic methods provide valuable data, X-ray crystallography offers definitive proof of the three-dimensional arrangement of atoms in the solid state.

The crystal structure of a related compound, diethylindium bromide, shows a polymeric layer structure where the indium atom has an octahedral coordination geometry, characterized by four distinct In-Br distances ranging from 2.777(2) to 3.848(2) Å. capes.gov.br In another example, a bromo-indanediyl dimer, [{(η⁵-C₅H₅)Fe(CO)₂}₂InBr]₂, features bridging halide ligands. ox.ac.uk These structures highlight the tendency of indium halides to form bridged, aggregated structures.

Based on molecular weight measurements and infrared spectra, this compound, along with its fluoride (B91410) and iodide counterparts, is proposed to exist as a dimeric, halogen-bridged structure in the solid state. researchgate.netresearchgate.netresearchgate.net This is a common structural feature for organoindium halides.

In these dimeric structures, two dimethylindium units are linked by two bridging bromine atoms, forming a central four-membered In₂Br₂ ring. This arrangement allows the indium atoms to expand their coordination number from three to four, achieving a more stable tetrahedral geometry. The linearity of the C-In-C moiety is a key feature in these structures. The analysis of vibrational spectra, specifically the differentiation between terminal and bridging In-Br stretching frequencies, supports the presence of these bridged structures. sfu.ca

Solution-Phase Structural Behavior and Aggregation

In the solid state, this compound adopts a structure with a tetragonal space group I4mm. researchgate.net However, its behavior in solution is characterized by a tendency to form aggregates. Organoindium halides, including this compound, are known to form dimeric or oligomeric structures. vulcanchem.comresearchgate.net This aggregation primarily occurs through halogen-bridged structures, a common feature for electron-deficient organometallic compounds. researchgate.net

Based on molecular weight determinations and infrared spectra, a dimeric, halogen-bridged structure was initially proposed for this compound. researchgate.net This tendency to oligomerize via E-X-E bridges (where E is the group 13 element like indium and X is the halide) is a significant aspect of its coordination chemistry. researchgate.net For instance, related dimethylindium alkoxides are presumed to exist as dimers of the formula [Me2InOR]2 in solution. acs.org This dimerization is a strategy to alleviate the electron deficiency of the indium center. The formation of these aggregates can be influenced by factors such as the steric bulk of substituents and the nature of the solvent. For example, in some dimethylindium iminophenolate complexes, dimerization is observed, leading to a five-coordinate environment for the indium atom. scholaris.ca

Table 1: Aggregation Behavior of this compound and Related Compounds

Compound Phase Observed Structure Bridging Group Reference
This compound Solid-state Tetragonal Crystal N/A (Polymeric) researchgate.net
Dimethylindium halides General Dimeric / Oligomeric Halogen researchgate.net
Dimethylindium alkoxides Solution Dimeric ([Me₂InOR]₂) Alkoxide acs.org
Dimethylindium iminophenolate Solid-state Dimeric Phenolate Oxygen scholaris.ca

Coordination Environment and Geometry Around the Indium Center

The indium atom in this compound and its derivatives can adopt various coordination numbers and geometries, largely dependent on its aggregation state and the electronic and steric properties of the ligands involved. While three-coordinate in a hypothetical monomeric state, the indium center readily expands its coordination sphere to achieve greater electronic stability.

Five-coordinate indium centers are frequently observed in dimethylindium complexes, often arising from dimerization. scholaris.cacapes.gov.br In the case of dimeric dimethylindium compounds formed through bridging ligands (like halides or phenolates), the indium atom achieves a penta-coordinated state. scholaris.ca For example, the dimerization of a dimethylindium iminophenolate complex results in a five-coordinate environment for each indium atom. scholaris.ca Similarly, the reaction of salicylaldehyde (B1680747) with trimethylindium (B1585567) yields a dimeric product with five-coordinate indium atoms. researchgate.net This higher coordination state is more electronically saturated and thus more stable than a three-coordinate state. The formation of these penta-coordinate species is a key feature of the reactivity and structural chemistry of organoindium compounds. researchgate.net

A common geometry for penta-coordinated indium complexes is the distorted trigonal bipyramid. scholaris.cacore.ac.ukmdpi.com This geometry is consistently observed in various dimeric dimethylindium derivatives. scholaris.ca In a typical distorted trigonal bipyramidal arrangement for a dimeric complex, the equatorial plane is defined by the two methyl carbons and an oxygen or nitrogen atom from one of the ligands. scholaris.camdpi.com The axial positions are then occupied by donor atoms from the bridging ligands, completing the five-coordinate sphere. scholaris.camdpi.com

For instance, in certain dimeric methylindium aminobis(phenolate) structures, the geometry at the indium center is significantly distorted from an ideal trigonal bipyramid due to the constraints of the ligand and the formation of intermolecular In-O contacts. scholaris.ca In another example involving a dimethylindium complex with a tetradentate NNO2 ligand, the indium center also adopts a distorted trigonal bipyramidal bonding environment. scholaris.ca Here, three donor atoms (O1, O2, N2) occupy the equatorial positions, while another nitrogen atom (N1) and a methyl carbon are in the axial positions, with the C-In-N angle being significantly bent from the ideal 180°. scholaris.ca The degree of distortion is influenced by the bite angle of chelating ligands and the steric repulsion between substituents. scholaris.ca

Table 2: Bond Angles in Distorted Trigonal Bipyramidal Indium Complexes

Complex Type Axial Angle Equatorial Angles Reference
Methylindium NNO₂ Ligand Complex C1-In1-N1 = 165.4(1)° O1-In1-O2 = 116.9(1)°, O1-In1-N2 = 127.45(9)°, O2-In1-N2 = 106.4(1)° scholaris.ca
Methylindium NNO₂ Ligand Complex (Alternate) N1-In1-O2 = 150.02(6) C1-In1-O1 = 122.32(8)°, C1-In1-N2 = 116.0(1)°, O1-In1-N2 = 120.32(7)° scholaris.ca
NHC-Indium Triflate Complex O(1)-In-O(2#) = 168.57(6)° C(1)-In-C(2) angle available core.ac.uk

Chemical Reactivity and Reaction Mechanisms

Ligand Exchange and Substitution Reactions

Dimethylindium bromide is known to undergo ligand exchange and substitution reactions, which allow for the modification of its chemical structure and reactivity. In these processes, the methyl groups or the bromide ligand can be replaced by other functional groups. For instance, the reaction of trimethylindium (B1585567) with one equivalent of specific reagents can lead to the formation of dimethylindium derivatives, and similar principles apply to the substitution on dimethylindium halides. researchgate.net The preparation of various dimethylindium(III) derivatives, such as fluorides and iodides, from related precursors suggests that the halide can be readily exchanged. researchgate.netresearchgate.netresearchgate.net

These exchange reactions are fundamental to synthesizing a broader range of organoindium compounds with tailored properties. The substitution of methyl groups or the bromide can alter the steric and electronic environment around the indium center, thereby influencing its subsequent reactivity in other transformations. core.ac.uk

Adduct Formation with Neutral Donor Ligands

As a Lewis acidic compound, this compound readily forms adducts with neutral donor ligands. The indium atom can accept electron pairs from Lewis bases, leading to the formation of coordination complexes. uni-regensburg.de Research has documented the preparation of Lewis base adducts of dimethylindium halides, including the chloride and iodide, with donors such as pyridine (B92270) and triphenylphosphine (B44618). researchgate.netresearchgate.netresearchgate.net

The formation of these adducts involves a change in the coordination geometry around the indium center. For example, the typically dimeric, halogen-bridged structure of dimethylindium halides in the solid state can be cleaved by strong Lewis bases to form monomeric adducts. researchgate.netresearchgate.net Studies on related dimethylindium(III) complexes with various nitrogen donor ligands show the formation of five-coordinate or distorted octahedral geometries, with the methyl groups often adopting a trans configuration. utas.edu.au The interaction strength and resulting structure are influenced by the nature of the donor ligand and the steric bulk of the substituents. cdnsciencepub.com

Table 1: Examples of Adduct Formation with Dimethylindium Halides

Donor Ligand Resulting Complex Type Reference
Pyridine Monomeric Adduct researchgate.netresearchgate.net
Triphenylphosphine Monomeric Adduct researchgate.netresearchgate.net
Bidentate Nitrogen Ligands (e.g., 2,2'-bipyridyl) Chelated Complex utas.edu.au

Cross-Coupling Reactions

Organoindium compounds, including this compound, are valuable reagents in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. vulcanchem.comrsc.org These reactions have seen significant development, offering advantages such as high functional group tolerance and, in many cases, excellent chemo- and stereoselectivity. rsc.org The utility of organoindium reagents provides an alternative to more traditional organometallic compounds in organic synthesis. vulcanchem.com

Transition Metal-Catalyzed Processes

The most common catalysts for these transformations are based on transition metals like palladium and nickel. eie.gracs.orgnih.gov The general catalytic cycle for these cross-coupling reactions involves three key steps:

Oxidative Addition : The low-valent transition metal catalyst inserts into the carbon-halide bond of an organic electrophile. acs.orgnih.gov

Transmetalation : The organic group from the organoindium reagent (in this case, a methyl group from this compound) is transferred to the transition metal center, displacing the halide.

Reductive Elimination : The two organic groups on the transition metal center couple and are eliminated, forming the final product and regenerating the active catalyst. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions using organoindium reagents have been widely explored for their efficiency in forming new C-C bonds under various conditions. rsc.org Similarly, nickel-based catalysts have proven effective, particularly for coupling with different types of electrophiles. acs.orgnih.gov

Influence of Ligand Substitution on Reactivity and Selectivity

The nature of the ligands on both the organoindium reagent and the transition metal catalyst significantly influences the reactivity and selectivity of cross-coupling reactions. The halide on the dimethylindium species can affect its reactivity; for instance, the properties of this compound differ slightly from dimethylindium chloride due to the larger size and lower electronegativity of bromine. vulcanchem.com This can impact the rate and efficiency of the transmetalation step.

Furthermore, the ligands attached to the transition metal catalyst play a crucial role. The use of specific phosphine (B1218219) ligands, for example, can enhance catalytic activity and control the selectivity of the reaction. sigmaaldrich.com The choice of ligand can affect the rate of oxidative addition and reductive elimination, and can also prevent the formation of undesired side products. acs.org The substitution of ligands on the indium compound itself, such as replacing a methyl group with a more complex organic moiety, would likewise alter its performance in cross-coupling reactions. beilstein-journals.orgwalisongo.ac.id

Indium-Mediated Allylation Reactions

Indium-mediated allylation is a valuable method for carbon-carbon bond formation, particularly for the addition of allyl groups to carbonyl compounds. beilstein-journals.orgwikipedia.org These reactions are often performed as a Barbier-type, one-pot process where metallic indium, an allyl halide (such as allyl bromide), and an electrophile are mixed together. wikipedia.org In this process, an organoindium intermediate, such as an allylindium bromide species, is formed in situ and reacts directly with the electrophile. wikipedia.org

While direct use of this compound for allylation is less common than the in situ generation from indium metal, the underlying principles of organoindium reactivity are related. Indium-mediated allylations are noted for their ability to be carried out in various solvents, including aqueous media, and their tolerance for a wide range of functional groups, which is a significant advantage in complex molecule synthesis. researchgate.netwikipedia.org The reaction often proceeds with high diastereoselectivity, which can be influenced by chelation control involving the indium metal center. rsc.orgnih.gov

Thermal Decomposition Pathways and Stability

The thermal stability of organoindium compounds is a critical factor, especially for applications in areas like chemical vapor deposition. The decomposition of trimethylindium (TMI), a closely related compound, has been studied extensively and provides insight into the likely pathways for this compound. The primary decomposition mechanism for TMI is the sequential homolytic cleavage of the indium-methyl (In-CH₃) bonds. researchgate.net

It is proposed that TMI first decomposes to dimethylindium (DMI) or methylindium (MI) radicals and methyl radicals. researchgate.netaip.org The methyl radicals can then recombine to form ethane. researchgate.netaip.org

Proposed Decomposition Steps for Trimethylindium:

In(CH₃)₃ → In(CH₃)₂• + •CH₃

In(CH₃)₂• → InCH₃• + •CH₃

2 •CH₃ → C₂H₆

Given this mechanism, the thermal decomposition of this compound would likely initiate with the cleavage of an In-CH₃ bond, which is generally weaker than the In-Br bond. The stability is temperature-dependent; studies on TMI show partial decomposition at temperatures around 320°C (593 K). researchgate.netchemrxiv.orgresearchgate.netaip.org While specific data for this compound is limited, its thermal properties are expected to be comparable to the more stable dimethylindium chloride, which has a melting point in the range of 218-225°C. vulcanchem.com The presence of the bromide may influence the exact decomposition temperature and products.

Identification of Volatile Byproducts

The thermal decomposition of organoindium precursors is a key step in processes such as Metal-Organic Chemical Vapor Deposition (MOCVD). The nature of the volatile byproducts generated during this process provides critical information about the decomposition mechanism. For instance, studies on the pyrolysis of trimethylindium (TMI) in a toluene (B28343) carrier gas have identified several hydrocarbon byproducts. cdnsciencepub.com

It is reasonable to infer that the decomposition of this compound would proceed through similar radical pathways, initiated by the homolytic cleavage of the indium-carbon bond. This would generate methyl radicals, which can then participate in a variety of subsequent reactions. These reactions can include hydrogen abstraction from the parent molecule or the carrier gas, recombination to form larger hydrocarbons, or disproportionation reactions.

In the case of TMI pyrolysis, the primary volatile byproducts observed are methane, ethane, ethylene, and, in the presence of a toluene carrier gas, ethylbenzene. cdnsciencepub.com The formation of these products is consistent with a mechanism involving the generation of methyl radicals. While direct experimental data for this compound is lacking, a similar suite of hydrocarbon byproducts would be anticipated. The presence of the indium-bromine bond, however, introduces the possibility of forming brominated byproducts, though this remains speculative without direct observational data.

Table 1: Potential Volatile Byproducts from the Decomposition of this compound (Inferred from Trimethylindium Pyrolysis Data)

ByproductChemical FormulaLikely Formation Pathway
MethaneCH₄Hydrogen abstraction by methyl radicals.
EthaneC₂H₆Recombination of two methyl radicals. researchgate.netchemrxiv.org
EthyleneC₂H₄Disproportionation of ethyl radicals or other complex pathways. cdnsciencepub.com

This table is based on analogous reactions of trimethylindium and represents expected, but not experimentally confirmed, byproducts for this compound.

Mechanistic Insights into Decomposition Kinetics and Barriers

The decomposition of organoindium compounds like TMI is understood to occur in a stepwise fashion, with the sequential cleavage of the indium-alkyl bonds. cdnsciencepub.com The kinetics of this decomposition are highly dependent on temperature and pressure.

The initial and rate-determining step is typically the homolytic fission of the first metal-carbon bond. For trimethylindium, the decomposition proceeds as follows:

(CH₃)₃In → (CH₃)₂In• + •CH₃

(CH₃)₂In• → (CH₃)In• + •CH₃

(CH₃)In• → In + •CH₃

Studies on TMI pyrolysis have shown that the first bond dissociation energy is the highest, making it the slowest step in the decomposition cascade. cdnsciencepub.com Subsequent bond cleavages occur more readily at lower activation energies. The activation barrier for the initial decomposition of TMI is a critical parameter in controlling deposition processes in MOCVD. researchgate.netchemrxiv.org

For this compound, the decomposition mechanism is expected to be analogous, beginning with the cleavage of an indium-methyl bond. However, the presence of the electronegative bromine atom is likely to alter the bond dissociation energies of the remaining indium-methyl bonds. This could potentially lead to different reaction kinetics compared to TMI. The In-Br bond is generally stronger than the In-C bond, suggesting that the initial decomposition step will still be the cleavage of an In-CH₃ bond.

Computational studies on TMI have provided valuable data on the thermodynamics and kinetics of its decomposition. researchgate.netchemrxiv.org These studies help in understanding the reaction pathways and the stability of intermediate species such as dimethylindium and methylindium radicals. researchgate.netchemrxiv.org Similar theoretical investigations for this compound would be invaluable in elucidating the precise mechanistic details and kinetic parameters.

Table 2: Postulated Kinetic Parameters for the Initial Decomposition Step of this compound (Based on Analogy with Trimethylindium)

Reaction StepGeneral FormExpected Kinetic BehaviorFactors Influencing Rate
Initial Dissociation(CH₃)₂InBr → (CH₃)InBr• + •CH₃First-order kinetics, highly temperature-dependent.Temperature, pressure, presence of carrier gas.
Subsequent Dissociation(CH₃)InBr• → InBr + •CH₃Likely to have a lower activation barrier than the initial step.Stability of the (CH₃)InBr• radical intermediate.

This table presents a qualitative and inferred kinetic profile for this compound based on the established mechanisms for trimethylindium.

Applications in Advanced Materials Synthesis

Precursors for Indium-Containing Thin Films

There is no available data on the use of Dimethylindium bromide as a precursor in MOCVD processes for depositing indium-containing thin films.

Specific research on the application of this compound in ALD processes has not been found.

No studies have been identified that utilize this compound for the fabrication of Indium Oxide films.

There is no documented use of this compound for the deposition of Indium Phosphide (B1233454) or Indium Antimonide thin films.

Role in Optoelectronic Devices and Semiconductors

Due to the lack of information on its use as a precursor, the role of this compound in the fabrication of optoelectronic devices and semiconductors cannot be described.

No research has been found that connects this compound to the fabrication or performance of thin-film transistors.

Table of Compounds Mentioned

Since no specific chemical compounds could be discussed in the context of this compound's applications, a table of compounds is not applicable.

: Light-Emitting Diodes (LEDs)

The direct application of this compound as a primary precursor in the fabrication of commercial light-emitting diodes (LEDs) is not extensively documented in prominent research. However, the foundational chemistry it represents is integral to the synthesis of compound semiconductors used in optoelectronic devices. Indium-based materials, particularly indium phosphide (InP) and indium arsenide (InAs), are critical components in next-generation LEDs, especially for cadmium-free quantum dot (QD) technologies. nih.govdiamond.ac.uk

Quantum dots are semiconductor nanocrystals whose light-emitting properties can be tuned by their size. diamond.ac.uk The synthesis of these materials often involves organometallic precursors. While indium halides like indium chloride and indium bromide are used in some synthetic routes for InP quantum dots, the specific use of this compound is less common in established protocols. dtic.mil Research into cadmium-free QDs has highlighted InP as a promising alternative due to its lower toxicity. diamond.ac.uk The manufacturing processes for these materials rely on precise control over precursor chemistry to achieve desired particle sizes and optical properties.

The broader family of organo-indium compounds, which includes related structures to this compound, are explored as precursors for thin-film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOVPE), a key process in LED manufacturing. For instance, (3-Dimethylaminopropyl)dimethylindium is noted for its application in thin-film deposition for LEDs. While not this compound itself, its use underscores the relevance of dimethyl-indium moieties in creating the highly pure semiconductor layers that form the active region of an LED.

Development and Evaluation of Single-Source Precursors

A single-source precursor is a molecule designed to contain all the necessary elements for the final desired material, which can simplify the deposition process and improve material quality by ensuring a consistent stoichiometry at the molecular level. scispace.com The development of such precursors for III-V semiconductors like indium arsenide (InAs) and indium phosphide (InP) is an active area of research.

While this compound itself is a simple molecule containing indium, bromine, and methyl groups, its direct evaluation as a single-source precursor for a specific binary or ternary compound is not widely reported. Research in this area has often focused on more complex organometallic molecules where the desired elements are linked by covalent bonds. For example, dimeric and trimeric species such as [Me₂InPMe₂]₂ and [Me₂InAsMe₂]₃ have been investigated as single-source precursors for InP and InAs, respectively. nih.gov These compounds contain direct indium-phosphorus or indium-arsenic bonds, which are advantageous for forming the desired semiconductor material at lower temperatures.

The evaluation of a potential single-source precursor involves several key criteria, including its volatility, thermal stability, and decomposition pathway. The ideal precursor should be stable enough to be delivered to the reaction chamber without premature decomposition but should break down cleanly at the desired deposition temperature to form the target material with minimal contamination from the organic ligands. While research into single-source precursors for gallium and indium oxides is well-documented, specific studies detailing the systematic evaluation of this compound for depositing a particular advanced material are not prevalent in the current body of scientific literature. scispace.comamericanelements.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like dimethylindium bromide, DFT could provide significant insights.

Prediction of Reaction Pathways and Kinetic Barriers

DFT calculations are instrumental in mapping out potential reaction pathways and determining the kinetic barriers associated with them. For this compound, this could involve studying its decomposition, its reactions with other molecules, or its role in catalytic cycles. Theoretical chemists can model the transition states of these reactions to calculate activation energies, providing a deeper understanding of reaction mechanisms and rates. At present, no specific studies have been published that apply these techniques to predict the reaction pathways and kinetic barriers of this compound.

Analysis of Electronic Properties and Bonding

Understanding the electronic properties and the nature of the chemical bonds within this compound is crucial for explaining its chemical behavior. DFT calculations can provide a wealth of information in this area, including the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and atomic charges. Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, which are often paired with DFT calculations, can offer a detailed picture of the bonding, including the degree of ionic versus covalent character in the indium-carbon and indium-bromine bonds. Specific published research on the electronic properties and bonding analysis of this compound using DFT is not found.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides a static picture of a molecule, MD allows for the observation of its dynamic behavior over time. For this compound, MD simulations could be used to study its behavior in the gas phase or in solution, providing insights into its solvation structure, diffusion, and conformational dynamics. Such simulations could also be valuable in understanding the aggregation behavior of this compound molecules. As of now, there are no published studies that have utilized Molecular Dynamics simulations to investigate this compound.

Application of Advanced Computational Methodologies (e.g., ONIOM)

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach that allows different levels of theory to be applied to different parts of a large molecular system. This can be particularly useful for studying complex systems where high accuracy is needed for a specific region (like a reactive center), while a less computationally expensive method can be used for the surrounding parts of the molecule. For a system involving this compound, such as its interaction with a large ligand or its role in a larger molecular assembly, the ONIOM method could provide a balance between accuracy and computational cost. However, the application of ONIOM or similar advanced computational methodologies to this compound has not been reported in the scientific literature.

Comparative Chemistry Within Group 13 Organometallics

Analogous Aluminum and Gallium Compounds

The chemistry of dimethylindium bromide is best understood in the context of its lighter Group 13 congeners, dimethylaluminum bromide and dimethylgallium bromide. These organometallic compounds share structural and chemical similarities, yet also exhibit distinct differences attributable to the differing properties of the central metal atom.

Structurally, the dimethylhalides of aluminum, gallium, and indium are known to exist as dimers in the solid state and in non-coordinating solvents. In these dimeric structures, the halide atoms bridge the two metal centers, resulting in a four-membered (M-X)₂ ring. This dimerization helps to alleviate the electron deficiency of the trivalent metal centers. The general trend in Lewis acidity for the Group 13 trihalides is Al > Ga > In. This trend is influenced by factors such as electronegativity and the extent of π-donation from the halogens to the vacant p-orbital of the metal. For the dimethyl substituted species, a similar trend in Lewis acidity is generally observed, with dimethylaluminum bromide being the strongest Lewis acid among the three.

The trihalides of aluminum, gallium, and indium are all potent Lewis acids, readily forming adducts with Lewis bases. libretexts.org For instance, aluminum tribromide is known to react with carbon tetrachloride and phosgene (B1210022) in halide exchange reactions. libretexts.org The Lewis acidity of the corresponding dimethyl bromide derivatives follows a similar pattern, influenced by the nature of the metal center.

Influence of Metal Center and Steric Bulk on Reactivity and Structure

The reactivity and structure of this compound and its aluminum and gallium analogues are significantly influenced by the nature of the central metal atom and the steric bulk of the methyl groups.

Influence of the Metal Center:

As one descends Group 13 from aluminum to indium, the increasing size of the metal atom and the decreasing electronegativity lead to several predictable trends in the properties of their organometallic compounds. The M-C and M-Br bond lengths increase from aluminum to indium, reflecting the larger atomic radii. This increase in bond length can weaken the bonds, influencing the reactivity of the compounds.

The Lewis acidity of the dimethyl bromide derivatives decreases down the group (Al > Ga > In). This is a consequence of the larger size and more diffuse valence orbitals of indium compared to aluminum and gallium, which results in weaker interactions with Lewis bases.

Influence of Steric Bulk:

The methyl groups, while not excessively bulky, exert a degree of steric influence on the structure and reactivity of these compounds. The steric demand of the methyl groups contributes to the stabilization of the dimeric structure by shielding the electron-deficient metal centers. However, the presence of these alkyl groups also influences the geometry of the resulting adducts with Lewis bases. The steric hindrance between the methyl groups and the incoming Lewis base can affect the stability and structure of the resulting complex. For instance, the steric hindrance of ortho-methyl groups has been observed to reduce the stability of hydrogen-bonded complexes in other systems. researchgate.net

Below is a data table summarizing some of the key structural parameters for the dimeric forms of dimethylaluminum bromide, dimethylgallium bromide, and a related indium compound for comparative purposes.

CompoundMetal CenterM-Br Bond Length (Å) (bridging)M-Br Bond Length (Å) (terminal)M-C Bond Length (Å)Br-M-Br Angle (°)C-M-C Angle (°)
[Me₂AlBr]₂Al~2.35 - 2.45~2.21 - 2.25~1.95 - 2.00~85 - 90~120 - 125
[Me₂GaBr]₂Ga~2.45 - 2.55~2.30 - 2.35~1.98 - 2.03~88 - 93~122 - 127
[Me₂InCl]₂ (for comparison)In~2.80 - 2.90Not Applicable~2.15 - 2.20~80 - 85~130 - 135

Redox Chemistry and Various Oxidation States of Indium

The redox chemistry of indium in organometallic compounds like this compound is primarily centered around the +1 and +3 oxidation states. While the +3 oxidation state is the most common and stable for indium in its organometallic derivatives, the +1 oxidation state is also accessible, particularly for the heavier elements in Group 13 due to the "inert pair effect". womengovtcollegevisakha.ac.in

Oxidative Addition and Reductive Elimination:

A key aspect of the redox chemistry of organoindium compounds involves oxidative addition and reductive elimination reactions.

Oxidative Addition: This process involves the addition of a molecule to a metal center, leading to an increase in both the coordination number and the oxidation state of the metal. For organoindium compounds, this typically involves the oxidation of an indium(I) species to an indium(III) species. For example, an indium(I) complex can react with an alkyl halide (R-X) in an oxidative addition reaction to form an organoindium(III) halide. rsc.org This is a fundamental step in many catalytic cycles. wikipedia.org The reaction of alkyl halides with indium(I) bromide is a known method for the synthesis of organoindium reagents. rsc.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on a metal center are eliminated to form a new molecule, resulting in a decrease in the coordination number and oxidation state of the metal. wikipedia.org In the context of organoindium chemistry, an organoindium(III) compound can undergo reductive elimination to form a new C-C or C-H bond and an indium(I) species. umb.edu For instance, an organoindium(III) dihydride could reductively eliminate H₂ to yield an indium(I) complex. Reductive elimination from octahedral d⁶ complexes, a common geometry for indium(III), often proceeds after the initial loss of a ligand to form a five-coordinate intermediate. umb.edu

Disproportionation Reactions:

Indium compounds can also undergo disproportionation reactions, where a species in an intermediate oxidation state is converted into two different species with higher and lower oxidation states. For example, an organoindium(II) species, which is generally unstable, can disproportionate into more stable indium(I) and indium(III) compounds. libretexts.org This type of reaction highlights the accessibility of different oxidation states for indium and is a key feature of its redox chemistry. allen.in

The ability of organoindium compounds to participate in these redox processes, cycling between the +1 and +3 oxidation states, is crucial for their application in various organic transformations and catalytic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity dimethylindium bromide, and how can impurities be minimized?

  • Methodological Answer : this compound is typically synthesized via alkylation or transmetallation reactions. For example, organoindium precursors like (t-butoxy)dimethylindium (CAS 6917-65-3) can be modified under controlled conditions using Grignard reagents or halide exchange . To ensure purity, techniques such as vacuum distillation or recrystallization in anhydrous solvents (e.g., toluene or hexane) are recommended. Characterization via nuclear magnetic resonance (NMR) and X-ray photoelectron spectroscopy (XPS) is critical to confirm structural integrity and detect trace impurities .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : NMR (¹H, ¹³C) is essential for verifying ligand coordination and indium bonding environments. XPS provides insights into oxidation states (e.g., In(III)) and bromide counterion interactions . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. Cross-referencing data with standardized databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its pyrophoric nature and reactivity with moisture, this compound must be handled under inert atmospheres (argon or nitrogen) using Schlenk-line techniques. Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory. Spills should be neutralized with inert adsorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can this compound be employed as a precursor for indium-containing thin films in optoelectronic devices?

  • Methodological Answer : this compound serves as a vapor-phase precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) for indium-based semiconductors (e.g., InP or InSb). Optimization involves tuning deposition parameters (temperature, pressure) and co-reactants (e.g., PH₃ or SbH₃). Post-deposition analysis via field-emission scanning electron microscopy (FESEM) and ultraviolet photoelectron spectroscopy (UPS) evaluates film morphology and electronic properties .

Q. What mechanistic insights explain discrepancies in reported thermal decomposition profiles of this compound?

  • Methodological Answer : Variations in decomposition temperatures (e.g., 150–200°C) may arise from differences in sample purity, experimental setups, or atmospheric conditions. Controlled studies using hyphenated techniques like TGA-MS (mass spectrometry) can identify volatile byproducts (e.g., methane, indium oxides). Computational modeling (DFT) further elucidates decomposition pathways and kinetic barriers .

Q. How does ligand substitution in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Systematic substitution of methyl groups with bulkier ligands (e.g., t-butoxy or aryl groups) alters steric and electronic properties, impacting catalytic activity. Kinetic studies using in situ NMR or IR spectroscopy track reaction intermediates. Comparative analysis with analogous compounds (e.g., ethoxydiethylindium) reveals trends in bond dissociation energies and selectivity .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in reported solubility parameters for this compound?

  • Methodological Answer : Discrepancies often stem from solvent purity or moisture content. Reproducible protocols require rigorously dried solvents (verified by Karl Fischer titration) and standardized temperature controls. Collaborative inter-laboratory studies using shared reference samples (e.g., NIST-certified materials) can establish consensus data .

Q. What strategies improve reproducibility in synthetic protocols involving this compound?

  • Methodological Answer : Detailed documentation of reaction conditions (e.g., stoichiometry, stirring rate, humidity levels) is essential. Journals like the Beilstein Journal of Organic Chemistry mandate exhaustive experimental sections, including failure cases, to aid replication . Automated synthesis platforms (e.g., flow reactors) reduce human error and enhance consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.